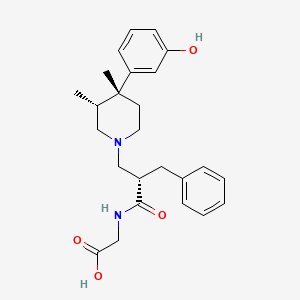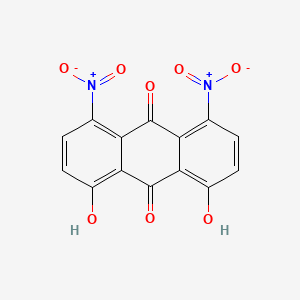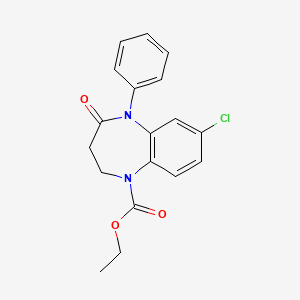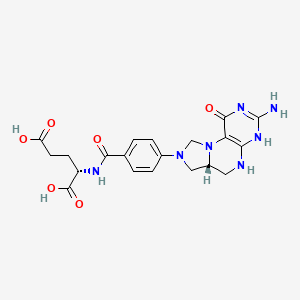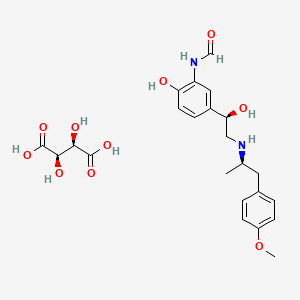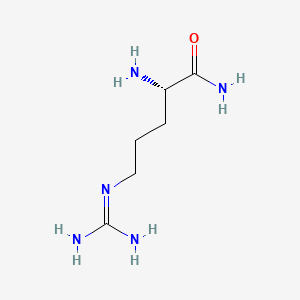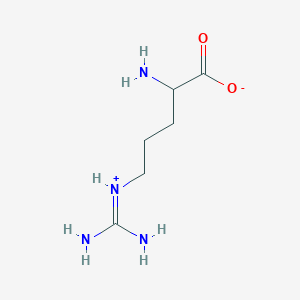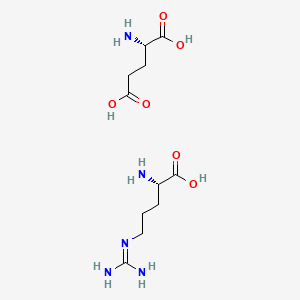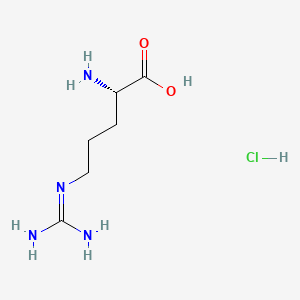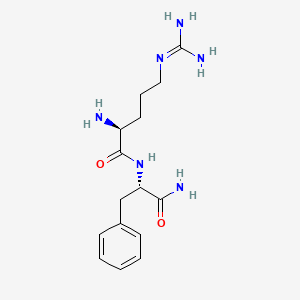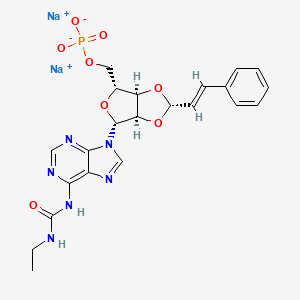
Avagacestat
Overview
Description
Scientific Research Applications
Safety and Hazards
Future Directions
While broad γ-secretase inhibitors like Avagacestat were found to be ineffective, researchers are focusing on developing γ-secretase modulators, which aim to only tweak the enzyme’s processing of APP while sparing its relationship with other substrates . The data from the this compound trial is being used to aid in the design of future trials .
Mechanism of Action
Target of Action
Avagacestat, also known as BMS-708163, is an orally active γ-secretase inhibitor . The primary target of this compound is the enzyme’s amyloid precursor protein (APP) substrate . This compound has been reported to have 137-fold selectivity for APP over Notch in cell culture . Notch is a transmembrane receptor whose signaling is important for cell-fate decisions in the intestine and in lymphocyte maturation .
Mode of Action
This compound selectively blocks the processing of the APP substrate, thereby inhibiting the synthesis of β-amyloid (Aβ) peptides . This selective inhibition spares the processing of Notch substrates, which is important as Notch signaling plays a crucial role in cell-fate decisions .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the amyloidogenic pathway, which leads to the production of Aβ peptides . This pathway involves the sequential cleavage of APP first by beta-site APP-cleaving enzyme (BACE) and then by γ-secretase . By inhibiting γ-secretase, this compound prevents the formation of Aβ peptides, which are integral to the pathogenesis of Alzheimer’s disease .
Pharmacokinetics
This compound is rapidly absorbed into the systemic circulation, with a mean time to reach maximum plasma concentration (tmax) of approximately 1–2 hours, and a cerebrospinal fluid (CSF) tmax of approximately 3 hours . It has a terminal elimination half-life of 38–65 hours and reaches a steady-state concentration by day 10 of daily dosing . There were no apparent differences in steady-state area under the plasma concentration–time curve between young and elderly subjects; however, elderly subjects demonstrated a higher maximum plasma concentration for this compound .
Result of Action
The primary molecular effect of this compound is the reduction of Aβ peptide levels in the CSF . This is achieved by inhibiting the γ-secretase-mediated cleavage of APP, thereby preventing the formation of Aβ peptides .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, drug interaction studies have been conducted with cholinesterase inhibitors, blood thinners, and a range of other drugs commonly used in aging populations, including skin anti-infectives . These studies help to understand how other substances in the body can affect the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
Avagacestat interacts with the γ-secretase complex, which is composed of four essential subunits: Presenilin (PS), Nicastrin (NCT), Anterior pharynx defective 1 (Aph-1), and Presenilin enhancer-2 (Pen-2) . This compound binds to the presenilin1 (PS1) subunit of the γ-secretase complex .
Cellular Effects
This compound influences cell function by reducing the production of Aβ peptides . This can impact cell signaling pathways and gene expression related to Alzheimer’s Disease. It should be noted that this compound has been associated with increases in nonmelanoma skin cancer and nonprogressive, reversible renal tubule effects .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the γ-secretase complex, thereby reducing the production of Aβ peptides . It binds to the PS1 subunit of the γ-secretase complex, potentially affecting the alignment of catalytic aspartate residues .
Temporal Effects in Laboratory Settings
Over time, this compound has been observed to reduce steady-state trough concentrations of CSF Aβ 1–38, Aβ 1–40, and Aβ 1–42 in a dose-dependent fashion over 28 days of daily dosing .
Dosage Effects in Animal Models
In animal models, doses of this compound greater than 50 mg/day have been observed to reduce Aβ levels, with no signs of potential Notch-related dose-limiting toxicities .
Metabolic Pathways
Its primary action is the inhibition of the γ-secretase complex, which plays a role in the amyloidogenic pathway of amyloid precursor protein (APP) processing .
Transport and Distribution
It is known to be rapidly absorbed and reaches a steady-state concentration by day 10 of daily dosing .
Subcellular Localization
Given its mechanism of action, it is likely to be localized in the cellular membrane where the γ-secretase complex resides .
Preparation Methods
The synthesis of Avagacestat involves several steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. The synthetic route typically involves the use of arylsulfonamide chemistry, where specific reaction conditions such as temperature, solvents, and catalysts are carefully controlled to achieve the desired product . Industrial production methods may involve scaling up these reactions while ensuring the purity and yield of the compound are maintained .
Chemical Reactions Analysis
Avagacestat undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens . The major products formed from these reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
Avagacestat is unique in its selective inhibition of γ-secretase, with a higher selectivity for APP over Notch compared to other similar compounds . Similar compounds include:
Semagacestat: Another γ-secretase inhibitor that reduces Aβ production but has been associated with adverse effects.
Begacestat: A selective thiophene sulfonamide inhibitor of γ-secretase.
This compound’s higher selectivity for APP over Notch makes it a promising candidate for reducing Aβ levels without causing significant Notch-related toxicity .
Properties
IUPAC Name |
(2R)-2-[(4-chlorophenyl)sulfonyl-[[2-fluoro-4-(1,2,4-oxadiazol-3-yl)phenyl]methyl]amino]-5,5,5-trifluoropentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClF4N4O4S/c21-14-3-5-15(6-4-14)34(31,32)29(17(18(26)30)7-8-20(23,24)25)10-13-2-1-12(9-16(13)22)19-27-11-33-28-19/h1-6,9,11,17H,7-8,10H2,(H2,26,30)/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEAOPVUAMONVLA-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)N(CC2=C(C=C(C=C2)C3=NOC=N3)F)C(CCC(F)(F)F)C(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1S(=O)(=O)N(CC2=C(C=C(C=C2)C3=NOC=N3)F)[C@H](CCC(F)(F)F)C(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClF4N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40150811 | |
| Record name | Avagacestat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40150811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1146699-66-2 | |
| Record name | Avagacestat [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1146699662 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Avagacestat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11893 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Avagacestat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40150811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AVAGACESTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQ44WWY45Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


